molecular formula C9H8O5 B157615 4-Methoxyphthalic acid CAS No. 1885-13-8

4-Methoxyphthalic acid

Cat. No. B157615
CAS RN: 1885-13-8
M. Wt: 196.16 g/mol
InChI Key: JKZSIEDAEHZAHQ-UHFFFAOYSA-N
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Description

4-Methoxyphthalic acid is a chemical compound with the linear formula C9H8O5 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphthalic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The structure can be represented by the SMILES string COc1ccc(c(c1)C(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

4-Methoxyphthalic acid has a molecular weight of 196.157 Da . It has a density of 1.4±0.1 g/cm^3, a boiling point of 394.0±27.0 °C at 760 mmHg, and a flash point of 162.9±17.2 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its water solubility at 25 °C is estimated to be 4753 mg/L .

Scientific Research Applications

Corrosion Inhibition

4-Methoxyphthalic acid derivatives, particularly 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX), have demonstrated remarkable effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. These inhibitors work by adsorbing onto the metal surface, with efficiency rates exceeding 96% at specific concentrations. The adsorption process follows the Langmuir adsorption isotherm, and the thermodynamic properties related to the dissolution and adsorption processes have been thoroughly investigated, providing valuable insights into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Synthesis of Bioactive Compounds

4-Methoxyphthalic acid and its derivatives serve as key intermediates in the synthesis of bioactive compounds. For instance, 4-hydroxyisophthalic acid, a compound synthesized from p-methoxybenzoic acid, plays a crucial role in the formation of various pharmaceuticals and has been synthesized with an overall yield of about 78% through a series of reactions including Blanc chloromethylation and demethylation (He Deyun, 2011).

Anti-platelet Aggregation

A series of 4-methoxyisophthalamides have been synthesized and evaluated for their in vitro anti-platelet aggregation activities. Several of these compounds exhibited higher activities than control drugs against platelet aggregation induced by adenosine triphosphate (ADP) and other aggregating agents. This suggests that 4-methoxyphthalic acid derivatives hold potential as novel anti-platelet drugs with high activities and minimal toxicities (Xiujie Liu, Yan Wang, Lili Liu, & Guanglin Chen, 2018).

Synthetic Methodology Improvement

The development of new synthetic routes to 4-methoxyisophthalic acid, aimed at improving the efficiency and safety of its production, has been reported. One notable method starts from 4-methylphenol and includes steps such as esterification, Fries rearrangement, methylation, and oxidation, achieving an overall yield of 49%. This approach avoids the use of hazardous materials like hydrochloric acid, highlighting an advancement in the synthetic methodology for producing this important chemical intermediate (X. J. Liu, Y. Yan, Shuai Wang, X. Li, & X. -. Liu, 2017).

Safety And Hazards

4-Methoxyphthalic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling this compound .

properties

IUPAC Name

4-methoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZSIEDAEHZAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172200
Record name 4-Methoxyphthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphthalic acid

CAS RN

1885-13-8
Record name 4-Methoxyphthalic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methoxyphthalic acid
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Record name 4-Methoxyphthalic acid
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Record name 4-methoxyphthalic acid
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Synthesis routes and methods I

Procedure details

A solution of dimethyl 4-methoxyphthalate (36.75 g, 0.16 mol) in methanol (100 ml) was treated with a solution of potassium hydroxide (28.0 g, 0.5 mol) in water (50 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the methanol was removed in vacuo and the mixture acidified to pH 2 or below by the addition of 5M hydrochloric acid. The solid material was filtered off, washed with water and sucked dry under reduced pressure overnight to afford 4-methoxyphthalic acid (31.8 g, 99%) as an off white solid. 1H NMR (DMSO-d6) 12.90 (2H, br s), 7.74 (1H, d), 7.12-7.05 (2H, m), 3.84 (3H, s). MS: [M+H]+ 197.
Quantity
36.75 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyphthalic acid (0.25 g, 1.37 mmol) in anhydrous N,N-dimethylformamide (3 ml) under nitrogen was added sodium hydride (0.22 g, 5.48 mmol). The solution was stirred for 5 minutes and then methyl iodide (0.68 ml) was added and continued stirring for 3 hours. Several drops of water were added to quench the reaction and the mixture was concentrated in vacuo. The crude material was partitioned between ethyl acetate (40 ml) and water (10 ml). The layers were separated and the organic layer washed with brine (2×10 ml), dried (Na2SO4), filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in methanol (8 ml) and 1N sodium hydroxide (4 ml) was added. The reaction was stirred at ambient temperature for 24 h., after which LC-MS indicated only partial hydrolysis. The material was reconstituted in methanol (5 ml) and treated with of sodium hydroxide (0.12 g, 3.0 mmol) dissolved in water (1 ml). The reaction mixture was stirred for 48 h., at which time a precipitate had formed. The mixture was acidified with 6N hydrochloric acid until pH=1, causing the solution to become homogeneous. The reaction was concentrated in vacuo and the residue partitioned between ethyl acetate (30 ml) and 0.5N hydrochloric acid (10 ml). The layers were separated and the organic layer concentrated in vacuo to give 100 mg (51%) of 4-methoxy-phthalic acid as a solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
WH Bentley, C Weizmann - Journal of the Chemical Society …, 1907 - pubs.rsc.org
… As stated in the introduction, when we attempted to prepare 4-methoxyphthalic acid from the crude 4-hydroxjphthalic acid (m. p. lS6-187") we obtained first zn acid melting at about 140 …
Number of citations: 5 pubs.rsc.org
JC Cain, JL Simonsen - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… Weizmann for kindly supplying us with the 4-methoxyphthalic acid used in this work, and to the Research Fund Committee of the Chemical Society for a grant which partly defrayed the …
Number of citations: 5 pubs.rsc.org
H King - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… , also used by Grewe, for obtaining 4-methoxyphthalic acid was eventually adopted, namely, methylation of o-4-xylenol and oxidation of the methyl ether to 4-methoxyphthalic acid. This …
Number of citations: 19 pubs.rsc.org
RHF Manske - Canadian Journal of Research, 1938 - cdnsciencepub.com
… Exhaustive methylation and oxidation of the final vinyl compound has yielded 4-methoxyphthalic acid, and this observation together with a knowledge of analogous alkaloids from …
Number of citations: 13 cdnsciencepub.com
Y Otsuji, H Yabune, E Imoto - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… The similar treatment of dimethyl 4-nitrophthalate (IV) afforded 5-methoxy-2-nitroso-1,3-indanedione (V) and 4-methoxyphthalic acid (VI). The similar treatment of dimethyl 4-…
Number of citations: 2 www.journal.csj.jp
H Bradbury, C Weizmann - Journal of the Chemical Society …, 1914 - pubs.rsc.org
… In the first' experiments 4-methoxyphthalic acid was prepared by Beiitley and Weizmann's method (loc. cit.). This was found, however, to give a comparatively poor yield, and the …
Number of citations: 3 pubs.rsc.org
AC Cope, DE Morrison, L Field - Journal of the American …, 1950 - ACS Publications
… The latter on oxidation yielded 4-methoxyphthalic acid and on exhaustive methylation followed by oxidation yielded the above acid and asaronic acid. The structure of cularine is …
Number of citations: 148 pubs.acs.org
KW Bentley, R Robinson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… ) of phenyldihydrothebaine, deduced from existing data on theoretical grounds, has been confirmed by oxidation of the base to benzaldehyde, benzoic acid, and 4-methoxyphthalic acid…
Number of citations: 19 pubs.rsc.org
CA Buehler, R Pruett - Journal of the American Chemical Society, 1951 - ACS Publications
… 3-Chloro-4-methoxyphthalic Acid.—6-Methoxy-7-chlorophthalide,1 10 g., and 7 g. of potassium hydroxide were dissolved in 200 ml. … Chloro-4methoxyphthalic acid, 2 g., was …
Number of citations: 2 pubs.acs.org
AM El-Abbady, FG Baddar, A Labib - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… Its structure was established by oxidation to 4-methoxyphthalic acid. … Oxidation of the acid as above gave 4-methoxyphthalic acid, in. p. 170" (from water). …
Number of citations: 2 pubs.rsc.org

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